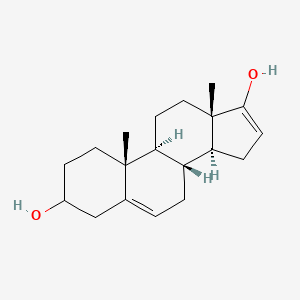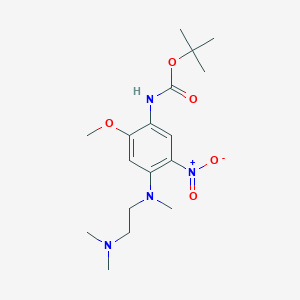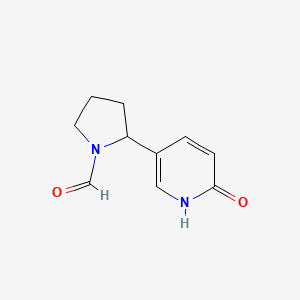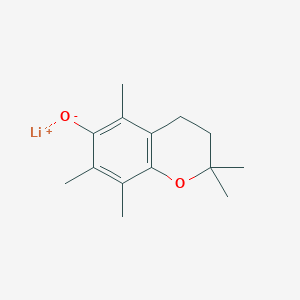
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with benzaldehyde to form 2-phenylquinazolin-4(3H)-one. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The final step involves the chloromethylation of the compound using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinazolinone derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Substitution: Various substituted quinazolinones.
Reduction: 2-(aminomethyl)-6-nitro-3-phenylquinazolin-4(3H)-one.
Oxidation: Quinazolinone derivatives with different functional groups.
科学的研究の応用
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cell death .
類似化合物との比較
Similar Compounds
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one: Known for its diverse biological activities.
2-(chloromethyl)-1H-benzimidazole: Exhibits antifungal properties.
2-(chloromethyl)-4-methoxyl-3,5-dimethylpyridine: Used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of a chloromethyl group and a nitro group on the quinazolinone scaffold. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.
特性
分子式 |
C15H10ClN3O3 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC名 |
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-14-17-13-7-6-11(19(21)22)8-12(13)15(20)18(14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
LHRUEFQWIMCFTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)



![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)

![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)

![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)


